molecular formula C14H10ClNO B3354339 3-Chloro-10-methylacridin-9(10h)-one CAS No. 58658-41-6

3-Chloro-10-methylacridin-9(10h)-one

Cat. No.: B3354339
CAS No.: 58658-41-6
M. Wt: 243.69 g/mol
InChI Key: IBBMWCKISGYFMK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-Chloro-10-methylacridin-9(10h)-one” is not provided in the sources I found .


Chemical Reactions Analysis

Specific chemical reactions involving “this compound” are not mentioned in the sources I found .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the sources I found .

Scientific Research Applications

Synthesis and Characterization

  • The compounds related to 3-Chloro-10-methylacridin-9(10h)-one, such as 1-hydroxy-3-methylacridin-9(10H)-one and 3-hydroxy-1-methylacridin-9(10H)-one, have been synthesized and characterized, providing foundational knowledge for further research and applications in this field of chemistry (Okoh, 2005).

Thermodynamic Properties

  • Studies on melting, volatilization, and crystal lattice enthalpies of acridin-9(10H)-ones, including derivatives like 10-methylacridin-9(10H)-one, help in understanding their physical properties and behavior under different conditions (Storoniak et al., 2003).

Photocatalysis

  • 10-Methylacridine derivatives have demonstrated efficiency and stability as photocatalysts in reductive dehalogenation of halogenated compounds, showcasing potential applications in environmental remediation and green chemistry (Ishikawa & Fukuzumi, 1990).

Efficient Synthesis Techniques

  • An efficient synthesis method for 10-methylacridin-9(10H)-ones has been developed using copper-catalyzed intramolecular oxidative C(sp2)–H amination, indicating potential for scalable production and wider applications in various fields of research (Huang et al., 2013).

Potential Antitumor Agents

  • Research into 9-anilino-10-methylacridinium salts, derivatives of 10-methyl-9(10H)-acridones, suggests their possible application in developing antitumor agents, though further investigation is needed (Cain et al., 1976).

Chemiluminescent Assays

  • The addition of nucleophiles to 9-cyano-10-methylacridinium cation and its utilization in chemiluminescent assays demonstrate applications in analytical chemistry, particularly in the detection and measurement of various compounds (Wróblewska et al., 2004).

Ligand-Promoted Alkylation

  • 9-Methylacridine has been identified as an effective ligand in palladium(II)-catalyzed C(sp3)–H and C(sp2)–H alkylation, suggesting its utility in synthetic organic chemistry and the development of new compounds (Zhu et al., 2014).

Supramolecular Networks

  • Studies on derivatives like 10-(2-hydroxyethyl)acridin-9(10H)-one reveal insights into their supramolecular networks, which could be relevant for the development of advanced materials and nanotechnology applications (He et al., 2013).

Mechanism of Action

The mechanism of action of “3-Chloro-10-methylacridin-9(10h)-one” is not specified in the sources I found .

Safety and Hazards

Specific safety and hazard information for “3-Chloro-10-methylacridin-9(10h)-one” is not provided in the sources I found .

Future Directions

The future directions or potential applications of “3-Chloro-10-methylacridin-9(10h)-one” are not mentioned in the sources I found .

Properties

IUPAC Name

3-chloro-10-methylacridin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c1-16-12-5-3-2-4-10(12)14(17)11-7-6-9(15)8-13(11)16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBMWCKISGYFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303857
Record name 3-chloro-10-methylacridin-9(10h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58658-41-6
Record name MLS003106547
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-10-methylacridin-9(10h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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